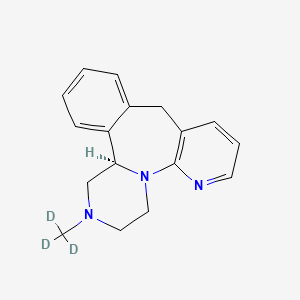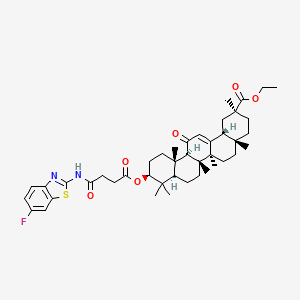
Hsp90-Cdc37-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsp90-Cdc37-IN-1 is a small-molecule inhibitor that targets the interaction between heat shock protein 90 (Hsp90) and cell division cycle 37 (Cdc37). This interaction is crucial for the maturation and stabilization of various protein kinases, which are essential for cell growth and survival. By disrupting this interaction, this compound has shown potential in inhibiting the growth of cancer cells and other disease-related proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hsp90-Cdc37-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions. general synthetic methods for similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Hsp90-Cdc37-IN-1 primarily undergoes substitution reactions, where specific functional groups in the molecule are replaced by other groups to enhance its inhibitory activity. These reactions are typically carried out under controlled conditions using reagents such as halogenating agents, nucleophiles, and bases .
Common Reagents and Conditions:
- Halogenating agents (e.g., bromine, chlorine)
- Nucleophiles (e.g., amines, thiols)
- Bases (e.g., sodium hydroxide, potassium carbonate)
- Solvents (e.g., dimethyl sulfoxide, acetonitrile)
- Controlled temperature and pressure conditions
Major Products: The major products formed from these reactions are modified versions of this compound with enhanced binding affinity and specificity for the Hsp90-Cdc37 complex .
Scientific Research Applications
Hsp90-Cdc37-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the interaction between Hsp90 and Cdc37, and to develop new inhibitors targeting this interaction
Biology: Helps in understanding the role of Hsp90 and Cdc37 in protein folding and stabilization, and their involvement in various cellular processes
Medicine: Shows potential as a therapeutic agent for treating cancers and neurodegenerative diseases by inhibiting the Hsp90-Cdc37 interaction and destabilizing disease-related proteins
Industry: Can be used in the development of new drugs targeting the Hsp90-Cdc37 interaction, and in the production of research reagents and diagnostic tools
Mechanism of Action
Hsp90-Cdc37-IN-1 exerts its effects by binding to a specific site on Hsp90, thereby disrupting its interaction with Cdc37. This disruption prevents the proper folding and stabilization of client protein kinases, leading to their degradation. The molecular targets of this compound include various protein kinases involved in cell growth and survival pathways, such as cyclin-dependent kinase 4 (CDK4), extracellular signal-regulated kinase (ERK), and protein kinase B (Akt) .
Comparison with Similar Compounds
Properties
Molecular Formula |
C43H57FN2O6S |
|---|---|
Molecular Weight |
749.0 g/mol |
IUPAC Name |
ethyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C43H57FN2O6S/c1-9-51-36(50)40(5)19-18-39(4)20-21-42(7)26(27(39)24-40)23-29(47)35-41(6)16-15-32(38(2,3)31(41)14-17-43(35,42)8)52-34(49)13-12-33(48)46-37-45-28-11-10-25(44)22-30(28)53-37/h10-11,22-23,27,31-32,35H,9,12-21,24H2,1-8H3,(H,45,46,48)/t27-,31-,32-,35+,39+,40-,41-,42+,43+/m0/s1 |
InChI Key |
ZFBDNLXDWSUBHR-RTIJATDVSA-N |
Isomeric SMILES |
CCOC(=O)[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CCC(=O)NC6=NC7=C(S6)C=C(C=C7)F)C)C)[C@@H]2C1)C)C)C |
Canonical SMILES |
CCOC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC(=O)CCC(=O)NC6=NC7=C(S6)C=C(C=C7)F)C)C)C2C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


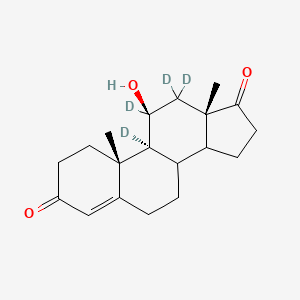
![[2-[[2-(4-Methoxyphenyl)benzotriazol-5-yl]amino]-2-oxoethyl] nitrate](/img/structure/B12426617.png)
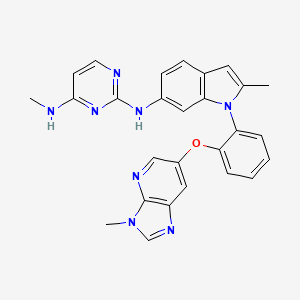
![2-amino-3-[1-[3-[2-[2-[3-[2-[3-[[2-[4-[2-(2-carboxyethylcarbamoyloxy)-1-[1-hydroxy-4-[2-hydroxy-1-[1-hydroxy-4-[1-(1-hydroxybutan-2-yloxy)-2-[[3-[2-[3-[2-[2-[3-(3-methylsulfanyl-2,5-dioxopyrrolidin-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]ethylamino]-3-oxopropyl]carbamoyloxy]ethoxy]butan-2-yl]oxyethoxy]butan-2-yl]oxyethoxy]-1-hydroxybutan-2-yl]oxy-2-[3-[2-[[3-[[(2S)-1-[3-[[(2S)-2-[[(2R,3R)-3-[(2R)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]propoxy]-1-oxopropan-2-yl]amino]-3-oxopropyl]carbamoyloxy]-1-methoxyethoxy]-4-hydroxybutoxy]ethoxy]carbonylamino]propanoylamino]ethylamino]-3-oxopropoxy]ethoxy]ethylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid](/img/structure/B12426635.png)
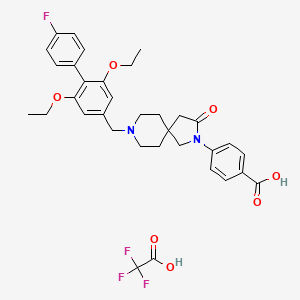
![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12426654.png)
![(5R)-5-[(4-cyanophenyl)methyl]-7-(3,5-dichloro-4-fluorophenyl)-5-methyl-6-oxo-N-[(2S)-1-oxo-1-[(1-pyridin-2-ylcyclopropyl)amino]propan-2-yl]imidazo[1,2-a]imidazole-3-carboxamide](/img/structure/B12426661.png)

![6-methyl-4-[1-(pyridin-2-ylmethyl)indol-6-yl]-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12426667.png)
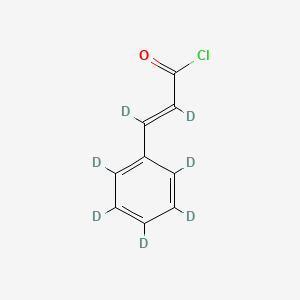
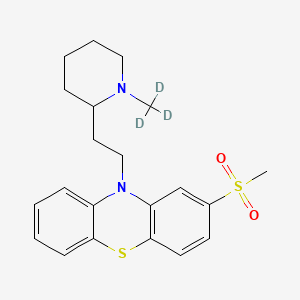
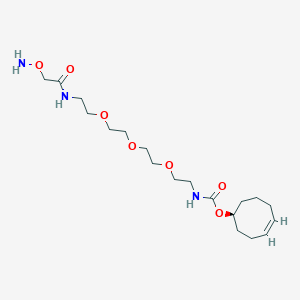
![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)
